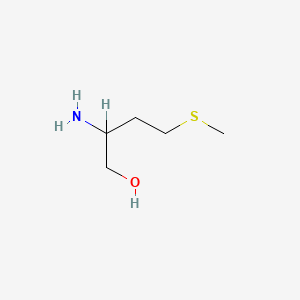

DL-蛋氨醇

描述

DL-Methioninol is a compound with the molecular formula C5H13NOS . It is also known by other synonyms such as 2-amino-4-methylsulfanylbutan-1-ol . It is a methionine derivative that has been shown to inhibit SDK and TREK-1 channels in COS cells .

Synthesis Analysis

DL-Methioninol is produced from petroleum to fortify livestock feed . The highest L-methionine concentration from natural sources reached so far amounts to 35 g/L and is published as a patent using a GMO of Escherichia coli .Molecular Structure Analysis

The molecular structure of DL-Methioninol has been studied using various methods. For example, Hirshfeld surface analysis and two-dimensional (2D) fingerprint plots of dl-methionine polymorphs were investigated using combined crystallographic methods .Chemical Reactions Analysis

Chemical reactions of methionine, useful for spectral-analytical purposes (spectroscopic methods (SM)), have been reviewed . A suitable mechanism was proposed in which oxidant was involved in the formation of adduct (K2) which is formed by reacting with dl-methioninol in a prior equilibrium step .Physical And Chemical Properties Analysis

DL-Methioninol is a colorless oil . Its molecular weight is 135.23 g/mol . It has a faint natural gas-like odor .科学研究应用

动物饲料中的营养补充

- 猪的生长和肌肉发育:(Yang 等人,2018) 的研究比较了 DL-蛋氨酸和 L-蛋氨酸对猪生长的影响。他们发现生长性能没有显着差异,表明这两种形式对猪的营养都是有效的。

- 鸡的抗氧化能力:(Tang 等人,2011) 的一项研究调查了 DL-蛋氨酸在鸡中的抗氧化特性。他们的研究结果表明在禽类日粮中改善抗氧化状态的潜力。

生化和生理作用

- S-腺苷-L-蛋氨酸的产生:DL-蛋氨酸被用作 (Ren 等人,2017) 的一项研究中的底物,用于产生 S-腺苷-L-蛋氨酸,这是代谢中的一种重要化合物。这表明它在生化过程中的作用。

- 细胞中的蛋氨酸代谢:(Zuo 等人,2019) 探讨了不同来源的蛋氨酸,包括 DL-蛋氨酸,如何影响肠道细胞中的蛋氨酸代谢。这项研究有助于理解蛋氨酸在细胞水平上的作用。

蛋氨酸来源的比较研究

- 动物日粮中的比较:一些研究比较了 DL-蛋氨酸与动物日粮中其他蛋氨酸来源。例如,(Weerden 等人,1983) 将 DL-蛋氨酸与 DL-蛋氨酸羟基类似物进行了比较,发现肉鸡的生物利用率和利用率存在差异。

工业应用

- 在工业发酵过程中:DL-蛋氨酸在工业过程(如发酵)中的作用在 (Ren 等人,2017) 等研究中得到强调,其中它被用作 S-腺苷-L-蛋氨酸生产的经济高效的底物。

安全和危害

未来方向

DL-Methioninol has been used in animal feed and food. Evonik is expanding its capacity to produce MetAMINO (DL-methionine) on Jurong Island, Singapore, by 40,000 metric tons to around 340,000 metric tons per year . It is also being studied for its potential benefits in slowing the progression of neurodegenerative processes by maintaining mitochondrial functionality .

属性

IUPAC Name |

2-amino-4-methylsulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQJGZAEWQQAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951606 | |

| Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Methioninol | |

CAS RN |

502-83-0, 16720-80-2, 2899-37-8 | |

| Record name | Methioninol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(methylthio)-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016720802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16720-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIONINOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2SE6BAU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

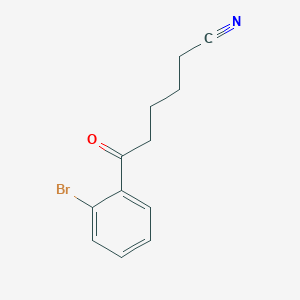

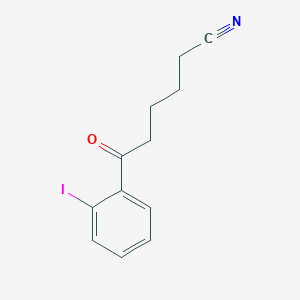

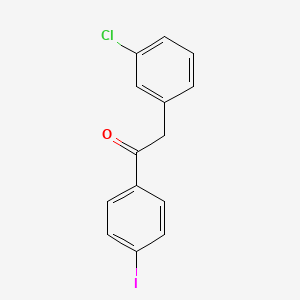

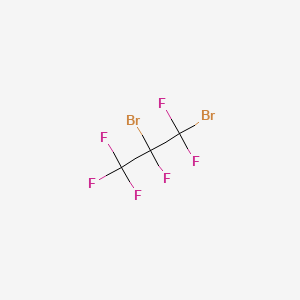

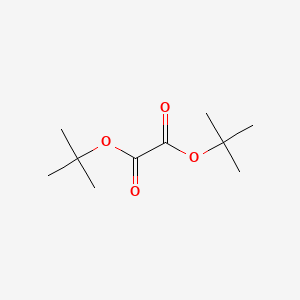

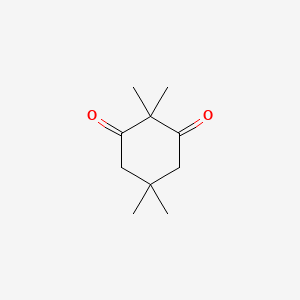

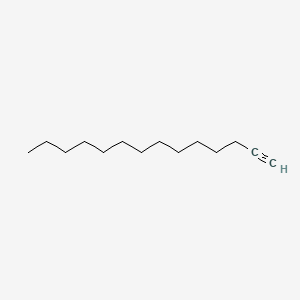

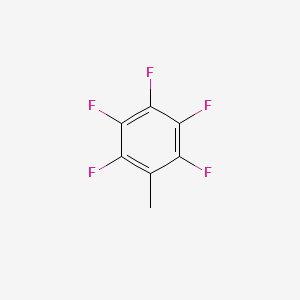

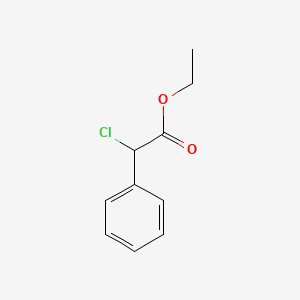

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

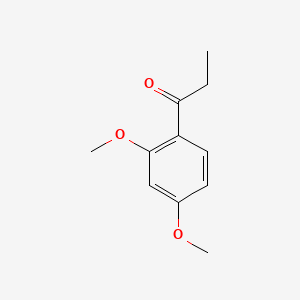

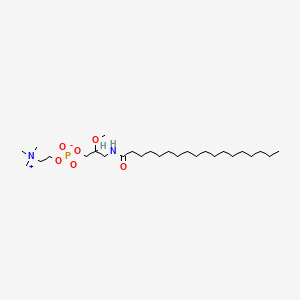

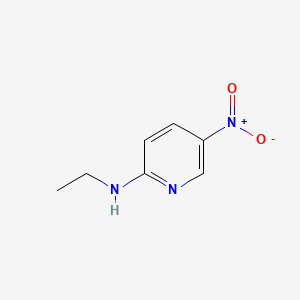

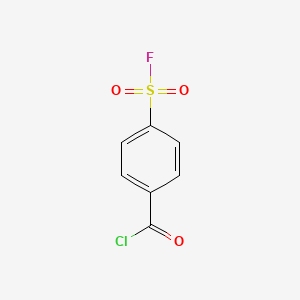

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。